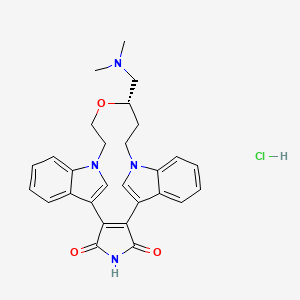

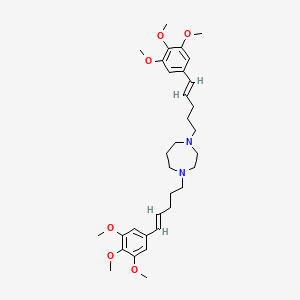

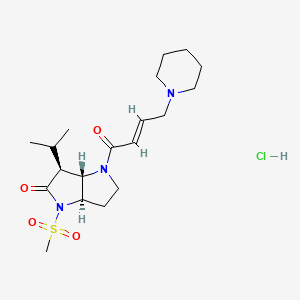

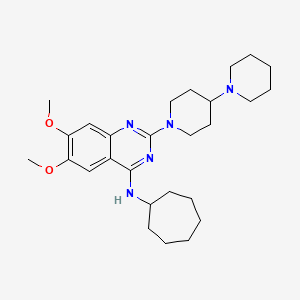

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine

説明

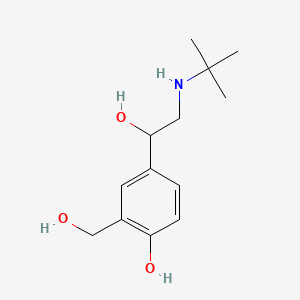

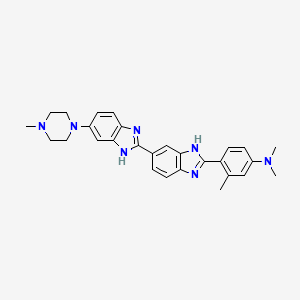

what is 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine'? N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is an organic compound that belongs to the quinazolinone class of compounds. It has been studied for its potential use as an antidepressant drug. the use of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is a synthetic compound used in research to study the effects of various drugs on the brain. It has been used to study the effects of opioids, such as morphine and oxycodone, on the brain and how they interact with serotonin and dopamine. It has also been used to study the effects of antidepressants and antipsychotics on the brain. Additionally, it has been used to study the effects of psychostimulants, such as amphetamine, on the brain. the chemistry of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is a heterocyclic compound containing the quinazoline ring system. This compound is composed of several functional groups, including an amine group, a piperidine ring, and two ether groups. The amine group is a nitrogen atom bonded to three hydrogen atoms, and is the site of basic chemical reactions. The piperidine ring is a six-membered saturated heterocycle composed of five carbon atoms and one nitrogen atom. The two ether groups are composed of an oxygen atom bonded to two carbon atoms. The quinazoline ring system is composed of two nitrogen atoms, four carbon atoms, and two double bonds. This ring system is aromatic, meaning it is planar and has an extended π-electron system. Its aromaticity is due to the two nitrogen atoms donating electrons into the π-system. The compound is expected to be soluble in organic solvents such as ethanol and ether, but insoluble in water. It is likely to be a weak base, and may react with acids to form salts. It may also react with nucleophiles such as water, alcohols, and amines. the biochemical/physical effects of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine is an organic compound that has not been studied in detail. However, based on its chemical structure, we can make some predictions about its biochemical and physical effects. Biochemically, the compound is likely to act as an agonist for certain neurotransmitter receptors, such as serotonin and dopamine receptors, due to its piperidine moiety. This could lead to increased activity of these neurotransmitters, resulting in changes in behavior and mood. Physically, the compound is likely to have an effect on the cardiovascular system due to its cycloheptyl group. This could lead to an increase in heart rate and blood pressure, as well as an increase in the sensitivity of the heart to certain drugs. It is also likely to have an effect on the central nervous system, leading to changes in alertness, focus, and concentration. the benefits of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been found to have a variety of beneficial properties. It has been shown to have anti-inflammatory and analgesic properties, which could be beneficial in the treatment of chronic pain. It has also been shown to have anti-tumor activity, which could be beneficial in the treatment of cancer. Finally, it has been found to have anti-depressant and anti-anxiety effects, which could be beneficial in the treatment of depression and anxiety. the related research of 'N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine' 1. Synthesis, Characterization and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives. 2. Synthesis, Characterization and Biological Evaluation of N-Cycloheptyl-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives. 3. Synthesis and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine as Potential Anticancer Agents. 4. Design and Synthesis of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Anticancer Agents. 5. Synthesis and Biological Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Inhibitors of Abnormal Cell Proliferation. 6. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Anti-inflammatory Agents. 7. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Antioxidants. 8. Synthesis and Evaluation of N-Cycloheptyl-6,7-Dimethoxy-2-(4-Piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine Derivatives as Potential Antimicrobial Agents.

科学的研究の応用

-

Pharmaceutical Field

- Application : This compound is related to 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, which is used as a reference standard in pharmaceutical testing .

- Method of Application : As a reference standard, it would be used in analytical development, method validation, and stability and release testing .

- Results : The use of this compound helps ensure the quality and safety of pharmaceutical products .

-

Cancer Research

- Application : A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized for their in vitro antitumor activities .

- Method of Application : These compounds were tested against four cancer cell lines .

- Results : Most of the compounds showed excellent potency against the four tested cancer cell lines as compared with sorafenib .

-

Chemokine Receptor Antagonism

- Application : N-Cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been tested for its antagonist activity at the human CCR4 receptor .

- Method of Application : The compound’s activity was assessed as inhibition of CCL22-induced chemotaxis by bioluminescent assay .

- Results : The compound showed an IC50 of 200nM, indicating a moderate level of activity .

-

Pharmaceutical Toxicology

- Application : This compound is related to 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, which is used in pharmaceutical toxicology .

- Method of Application : It is used in the testing of cardiac drugs and beta blockers .

- Results : The use of this compound helps ensure the safety of these pharmaceutical products .

-

Antitumor Activity

- Application : A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized for their in vitro antitumor activities .

- Method of Application : These compounds were tested against four cancer cell lines .

- Results : Most of them showed excellent potency against the four tested cancer cell lines as compared with sorafenib .

-

Chemokine Receptor Antagonism

- Application : N-Cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been tested for its antagonist activity at the human CCR4 receptor .

- Method of Application : The compound’s activity was assessed as inhibition of CCL22-induced chemotaxis by bioluminescent assay .

- Results : The compound showed an IC50 of 200nM, indicating a moderate level of activity .

-

Pharmaceutical Toxicology

- Application : This compound is related to 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, which is used in pharmaceutical toxicology .

- Method of Application : It is used in the testing of cardiac drugs and beta blockers .

- Results : The use of this compound helps ensure the safety of these pharmaceutical products .

-

Antitumor Activity

- Application : A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized for their in vitro antitumor activities .

- Method of Application : These compounds were tested against four cancer cell lines .

- Results : Most of them showed excellent potency against the four tested cancer cell lines as compared with sorafenib .

-

Chemokine Receptor Antagonism

- Application : N-Cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine has been tested for its antagonist activity at the human CCR4 receptor .

- Method of Application : The compound’s activity was assessed as inhibition of CCL22-induced chemotaxis by bioluminescent assay .

- Results : The compound showed an IC50 of 200nM, indicating a moderate level of activity .

特性

IUPAC Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVBISCFCHREDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。